methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucinate
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Overview
Description
METHYL 4-METHYL-2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages
Preparation Methods
The synthesis of METHYL 4-METHYL-2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOATE involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the coumarin ring positions.
Common reagents and conditions used in these reactions include dry solvents, anhydrous conditions, and specific catalysts to enhance reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 4-METHYL-2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 4-METHYL-2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOATE involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of bacterial DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent.
Comparison with Similar Compounds
METHYL 4-METHYL-2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOATE can be compared with other coumarin derivatives such as:
7-Methoxy-4-methylcoumarin: Known for its antimicrobial properties.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Used in various industrial applications.
METHYL (4-METHYL-2-OXO-2H-CHROMEN-7-YL)CARBAMATE: Notable for its use in medicinal chemistry.
This compound is unique due to its specific structural features and the presence of the 4-methyl-2-oxo-2H-chromen-7-yl moiety, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl (2S)-4-methyl-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoate |
InChI |
InChI=1S/C19H23NO6/c1-11(2)7-15(19(23)24-4)20-17(21)10-25-13-5-6-14-12(3)8-18(22)26-16(14)9-13/h5-6,8-9,11,15H,7,10H2,1-4H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
QVMDAAMLBMFLLB-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC(C)C)C(=O)OC |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC(C)C)C(=O)OC |
Origin of Product |
United States |
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